2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and evaluated for anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 by MTT assay using cisplatin as a reference drug .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . In particular, the chelation was indicated by a broad peak and a sharp peak at 2θ values of 9° and 18°, respectively, providing clear evidence of the crystalline nature of the TIBM-Al MOF .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The mass spectrum of compound (4a) showed peak at m/z 445.08 (M+H) + .Scientific Research Applications
Radiolabeled Imidazo[1,2-a]pyridines for Peripheral Benzodiazepine Receptors
Radiolabeled imidazo[1,2-a]pyridines, including derivatives structurally related to 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, have been synthesized for potential applications in neuroimaging. These compounds are high-affinity ligands for the Peripheral Benzodiazepine Receptors (PBR) and have been used in studies involving Single Photon Emission Computed Tomography (SPECT) to explore their potential in vivo imaging capabilities of the PBR (Katsifis et al., 2000).
Novel Class of Inhibitors for Human Rhinovirus
2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to the compound of interest, were designed and prepared for testing as antirhinovirus agents. These compounds have been evaluated for their potential to inhibit the replication of human rhinovirus, demonstrating the versatility of this chemical framework in medicinal chemistry (Hamdouchi et al., 1999).
Electrosynthesis and Electrocatalytic Applications
An imidazole derivative related to 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide was electrosynthesized and used as a bifunctional electrocatalyst. This derivative, when applied to a multi-wall carbon nanotube modified electrode, showed excellent electrocatalytic activity for the simultaneous determination of biomolecules such as ascorbic acid, adrenaline, acetaminophen, and tryptophan, demonstrating the compound's potential in analytical chemistry and biosensor applications (Nasirizadeh et al., 2013).
Antimicrobial and Antioxidant Agents
Benzodiazepines bearing the benzimidazole and indole moieties, structurally related to the compound of interest, were synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential of these compounds in the development of new therapeutic agents with potent antimicrobial and antioxidant properties (Naraboli & Biradar, 2017).
Synthesis and Biological Activity Evaluation
Research into imidazole derivatives, including the synthesis of compounds structurally related to 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, has been directed towards evaluating their biological activities. Studies have focused on assessing their potential as antiulcer agents, highlighting the compound's relevance in pharmaceutical research (Starrett et al., 1989).
Mechanism of Action
Safety and Hazards
The cytotoxicity study revealed that almost all the derivatives were potent in inhibiting the growth of HCT116 cell line in comparison to the standard drug 5-fluorouracil . Compounds 5l and 5k (IC 50 = 0.00005 and 0.00012 µM/ml, respectively) were highly cytotoxic towards HCT116 cell line in comparison to 5-fluorouracil (IC 50 = 0.00615 µM/ml) taken as standard drug .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(12-23-13-22-16-4-1-2-5-17(16)23)21-10-14-8-15(11-20-9-14)18-6-3-7-25-18/h1-9,11,13H,10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFPAJOPPKGEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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